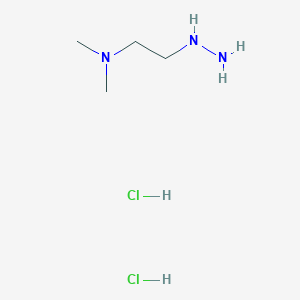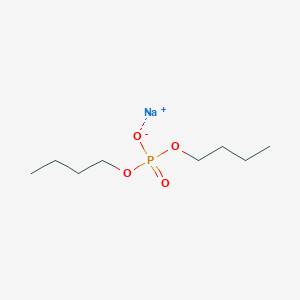
(4-Fluorophenyl)hydrazine
概要
説明
(4-Fluorophenyl)hydrazine, also known as 4-Fluorophenylhydrazine, is an organic compound with the chemical formula C6H7FN2 . It is formed by replacing one hydrogen atom on the benzene ring with fluorine .
Synthesis Analysis
The synthesis of (4-Fluorophenyl)hydrazine can be completed by the reaction of benzoic acid with ammonia hydrogen fluoride (HF/NH3). First, hydrogen peroxide is added to benzoic acid and hydrochloric acid solution to generate peroxybenzoic acid, and then hydrogen fluoride is added to ammonia to react to obtain 4-fluorophenylhydrazine .Molecular Structure Analysis
The molecular structure of (4-Fluorophenyl)hydrazine is represented by the linear formula FC6H4NHNH2 . The molecular weight of the compound is 162.59 .Chemical Reactions Analysis
(4-Fluorophenyl)hydrazine is a versatile reactant used in various syntheses such as the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes .Physical And Chemical Properties Analysis
The melting point of (4-Fluorophenyl)hydrazine is approximately 36.8 °C, and the boiling point is 227 °C . It has a density of 1.257 . The compound is soluble in common organic solvents .科学的研究の応用
Fluorescent Probes for Hydrazine Detection
One significant application of (4-Fluorophenyl)hydrazine is in the development of fluorescent probes for detecting hydrazine in various environments. These probes are designed to be highly sensitive and selective for hydrazine, and their effectiveness has been demonstrated in both environmental and biological samples. For instance, Zhu et al. (2019) designed a ratiometric fluorescent probe with a large Stokes shift for measuring hydrazine in biological and water samples, highlighting its low cytotoxicity and suitability for fluorescence imaging in cells and zebrafish (Zhu et al., 2019). Similarly, Nguyen et al. (2018) reviewed the development of fluorescent probes for hydrazine, discussing the sensing mechanism and design strategies (Nguyen et al., 2018).
Monitoring and Imaging Applications
These fluorescent probes have also been utilized in monitoring and imaging applications. For example, Jung et al. (2019) proposed a next-generation fluorescent probe for hydrazine that offers fast and intuitive fluorescence transformation, with practical applications including real-time spray-based sensing and tissue imaging (Jung et al., 2019). Wu et al. (2019) developed a new quinoline-derived fluorescent probe for hydrazine detection, demonstrating its potential in environmental and biological sample detection (Wu et al., 2019).
Synthesis and Chemical Sensing
Safety And Hazards
将来の方向性
(4-Fluorophenyl)hydrazine is a versatile reactant used in various syntheses such as the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes . This suggests that it has potential applications in the synthesis of complex organic compounds, which could be a direction for future research.
特性
IUPAC Name |
(4-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBMIRYQUFQQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190589 | |
| Record name | (4-Fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)hydrazine | |
CAS RN |
371-14-2 | |
| Record name | 4-Fluorophenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)




